molecular formula C11H10N2O4S B1629858 3-Nitro-1-tosyl-1H-pyrrole CAS No. 930111-84-5

3-Nitro-1-tosyl-1H-pyrrole

Cat. No.: B1629858
CAS No.: 930111-84-5
M. Wt: 266.28 g/mol
InChI Key: PHWKAWLXYVIHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-1-tosyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a nitro group at the 3-position and a tosyl group at the 1-position. Pyrroles are a class of five-membered aromatic heterocycles that are widely studied due to their presence in many biologically active molecules and their utility in synthetic organic chemistry .

Future Directions

: Pyrrole synthesis - Organic Chemistry Portal : Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics : 1-tosylpyrrole | C11H11NO2S | ChemSpider : 1-Tosyl-1H-Pyrrole - ChemBK

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1-tosyl-1H-pyrrole is unique due to the presence of the tosyl group, which can influence its reactivity and solubility properties. The tosyl group is a good leaving group, making the compound useful in various substitution reactions .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-nitropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-9-2-4-11(5-3-9)18(16,17)12-7-6-10(8-12)13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKAWLXYVIHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635304
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-84-5
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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